2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that combines the structural features of chromene and benzoimidazole. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with benzoimidazole derivatives under specific conditions to yield the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene and benzoimidazole derivatives, such as:
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 2-oxo-2H-chromene derivatives
- Benzoimidazole-5-carboxylic acid derivatives .
Uniqueness
What sets 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid apart is its unique combination of chromene and benzoimidazole structures, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-(8-methoxy-2-oxochromen-3-yl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-24-14-4-2-3-9-7-11(18(23)25-15(9)14)16-19-12-6-5-10(17(21)22)8-13(12)20-16/h2-8H,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPSUSCUGLZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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